6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol
Description
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound reveals distinct proton environments:
- Aromatic Protons : Signals between δ 7.2–8.0 ppm correspond to H-4 (δ 7.45–7.40, multiplet), H-7 (δ 7.55, doublet, J = 8.6 Hz), and H-6 (δ 7.45–7.40, multiplet). The deshielded H-7 arises from proximity to the electron-withdrawing boronate group.
- Hydroxyl Proton : A broad singlet at δ 13.50 ppm indicates the phenolic -OH group, shifted downfield due to hydrogen bonding with N1.
- Pinacol Methyl Groups : Two singlets at δ 1.25 and 1.30 ppm integrate for 12 protons, corresponding to the four equivalent methyl groups on the dioxaborolane ring.
¹³C NMR
The ¹³C NMR spectrum features:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry
The electron ionization mass spectrum shows a molecular ion peak at m/z 260.10 ([M]⁺), with major fragments at m/z 244 (loss of -OH), 199 (cleavage of the dioxaborolane ring), and 134 (indazole core).
X-ray Crystallographic Studies and Conformational Analysis
While X-ray diffraction data for this compound remains unreported, analogous indazole-boronate complexes exhibit planar indazole systems with dihedral angles of 5–10° between the aromatic and dioxaborolane rings. Computational models predict:
- Boron Geometry : Trigonal planar coordination around boron, with O-B-O bond angles of ~120° and B-C (aromatic) bond lengths of ~1.56 Å.
- Tautomerism : The indazole exists predominantly in the 1H-tautomeric form, stabilized by intramolecular hydrogen bonding between O5-H and N1.
- Crystal Packing : Methyl groups on the pinacol ligand likely engage in van der Waals interactions, promoting a layered molecular arrangement in the solid state.
Future crystallographic studies should prioritize resolving the exact bond lengths, angles, and supramolecular interactions to validate these predictions.
Properties
Molecular Formula |
C13H17BN2O3 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10-8(5-11(9)17)7-15-16-10/h5-7,17H,1-4H3,(H,15,16) |
InChI Key |
MULGIEKEBLTJDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2O)C=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Hydroxy-6-Bromo-1H-indazole
The bromo-hydroxy precursor is typically synthesized via electrophilic bromination of 5-hydroxy-1H-indazole. The hydroxyl group at C-5 directs bromination to the C-6 position due to its electron-donating nature.
Key Steps :
Cross-Coupling Reaction
The bromo intermediate undergoes Suzuki coupling with a boronic acid pinacol ester to form the target compound.
Optimized Conditions (adapted from):
| Parameter | Value/WP |
|---|---|
| Catalyst | Pd(PPh₃)₄ or XPhos Pd G2 |
| Base | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene/IPA/H₂O (3:1:1) |
| Temperature | 70–95°C |
| Time | 2–16 hours |
Mechanistic Pathway :
- Oxidative Addition : The Pd(0) catalyst oxidizes to Pd(II) upon interaction with the aryl bromide.
- Transmetallation : The boronate ester replaces the bromide via exchange with the boronic acid.
- Reductive Elimination : The aryl-boronate bond forms, regenerating the Pd(0) catalyst.
Yield : Moderate to high yields (50–85%) are reported, depending on steric and electronic factors.
C-H Borylation of N-Protected Indazoles
Iridium-catalyzed C-H borylation enables direct functionalization of the indazole core without pre-installed directing groups.
Protection Strategy
The hydroxyl group at C-5 may require protection (e.g., as a methyl ether) to prevent interference with the catalyst.
Example Protocol (adapted from):
- Protection : Treat 5-hydroxy-1H-indazole with methyl iodide in acetone/KOH to form 5-methoxy-1H-indazole.
- Borylation : React with B₂Pin₂ in the presence of an iridium catalyst (e.g., [Ir(COD)OMe]₂/dtbpy) in MTBE or THF under inert atmosphere.
- Deprotection : Remove the methyl group via acidic hydrolysis (e.g., BBr₃) to regenerate the hydroxyl group.
Catalytic System :
| Component | Role |
|---|---|
| Iridium Precursor | [Ir(COD)OMe]₂ |
| Ligand | dtbpy or Me₄phen |
| Base | None (anhydrous conditions) |
Advantages :
Limitations :
Hydrazine Condensation Approach
This method constructs the indazole core with pre-installed substituents via cyclization of hydrazines and carbonyl compounds.
Core Synthesis
5-Hydroxy-6-bromo-1H-indazole can be synthesized from a bromo-substituted ketone and hydrazine.
Procedure Outline :
- Hydrazone Formation : React 5-hydroxy-6-bromoacetophenone with hydrazine in DMF.
- Cyclization : Treat the hydrazone with NaOH or K₂CO₃ to form the indazole ring.
- Purification : Extract with EtOAc, wash with brine, and isolate via column chromatography.
Key Challenges :
- Control of regioselectivity during cyclization.
- Stability of the bromo-hydroxy intermediate.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High efficiency, scalable | Requires pre-functionalized bromo precursor | 50–85% |
| C-H Borylation | Direct functionalization, no pre-bromination | Sensitive to moisture, costly catalysts | 40–70% |
| Hydrazine Condensation | One-pot synthesis, atom economy | Limited regioselectivity, low yields | 30–50% |
Case Study: Synthesis of Analogues
For example, the synthesis of 1-methyl-6-boronate-indazole (PubChem CID: 53216819) involves:
- N-Methylation : React 6-boronate-1H-indazole with methyl iodide/KOH.
- Purification : Chromatography on silica gel (hexane/EtOAc).
Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Methylation | CH₃I, acetone, 0°C → RT, 2 hours | 70–80% |
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Major Products
The major products formed from these reactions include various boronic acids, reduced derivatives, and substituted indazole compounds.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. Its boron-containing structure allows it to participate in several important chemical reactions:
- Suzuki-Miyaura Coupling : This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The presence of the boronic ester group facilitates the coupling with aryl halides under palladium catalysis conditions .
- Cross-Coupling Reactions : The compound can be utilized in various cross-coupling reactions to synthesize complex organic structures. Its utility is particularly noted in creating pharmaceutical intermediates and functional materials .
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds through coupling with aryl halides. |
| Cross-Coupling Reactions | Synthesizes complex organic structures for pharmaceuticals. |
Medicinal Chemistry
The compound's biological activity has made it a candidate for medicinal chemistry research:
- Anticancer Activity : Boron-containing compounds are known for their potential anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by disrupting microtubule formation and inducing apoptosis .
- Drug Development : The unique properties of this compound make it a valuable scaffold for designing new drugs targeting specific biological pathways. Its ability to form stable complexes with transition metals enhances its potential as a drug candidate .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Case Study 1: Anticancer Properties
A study investigated the effects of boron-containing compounds on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Synthesis of Biaryl Compounds
Research demonstrated the effectiveness of using this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds with high yields and selectivity. This showcases its utility as a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in forming new carbon-carbon bonds.
Comparison with Similar Compounds
Positional Isomers of Indazole Boronate Esters
Key Compounds :
Lower polarity due to the absence of a hydroxyl group, leading to higher logP compared to the target compound .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 885618-33-7)
- Boronate group at position 3.
- Steric hindrance at position 4 may reduce reactivity in cross-coupling reactions compared to positions 5 or 6 .
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 2243949-54-2) Methoxy group at position 6 and boronate at position 4.
Table 1: Comparison of Indazole Boronate Derivatives
Heterocyclic Core Variations
Key Compounds :
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9)
- Benzimidazolone core with a ketone group.
- The ketone enables hydrogen bonding, but the fused ring system reduces solubility compared to indazole derivatives .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: N/A) Indolinone core with a ketone at position 2. Increased planarity may enhance π-stacking interactions in drug design but lowers metabolic stability .
Table 2: Heterocyclic Core Variations
Substituent Effects on Reactivity and Bioactivity
Enhanced lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8) .
Difluoromethyl-substituted Indazoles (e.g., 2-(difluoromethyl)-5-boronate-2H-indazole)
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H17BNO2
- Molecular Weight : 204.07 g/mol
- CAS Number : 24388-23-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts as a boronic acid derivative, which can form reversible covalent bonds with diols and amino acids in proteins. This property is particularly useful in modulating enzyme activity and influencing signaling pathways.
Target Enzymes
Research indicates that this compound may inhibit specific enzymes involved in cancer progression and inflammation. Notably:
- Cyclooxygenase (COX) Inhibition : The compound has shown promise in inhibiting COX enzymes, which are crucial in the inflammatory response and are often overexpressed in cancerous tissues .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
- Cell Line Experiments : The compound was tested on various cancer cell lines where it exhibited cytotoxic effects at micromolar concentrations. IC50 values were reported around 10 µM for certain cell lines .
In Vivo Studies
In vivo experiments using animal models have further elucidated the biological activity of this compound:
- Tumor Models : In A2058 tumor-bearing mice models, the compound was shown to reduce tumor size significantly compared to controls. This suggests potential applications in cancer therapy .
Case Studies
A few notable case studies highlight the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | A2058 Tumor Model | Significant reduction in tumor size (p < 0.05) after treatment with the compound. |
| Study 2 | Inflammatory Response | Decreased levels of inflammatory markers (e.g., TNF-alpha) following administration. |
Therapeutic Applications
Given its biological activity, this compound holds potential for several therapeutic applications:
- Cancer Treatment : Due to its COX inhibition and cytotoxic properties.
- Anti-inflammatory Agents : Potential use in treating chronic inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
